Cipepofol-d6-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

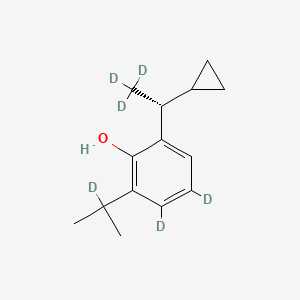

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

210.34 g/mol |

IUPAC Name |

6-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-2-(2-deuteriopropan-2-yl)phenol |

InChI |

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,5D,9D |

InChI Key |

BMEARIQHWSVDBS-OQTSIUDASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1)[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C)[2H] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical and Pharmacological Profile of Cipepofol-d6-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cipepofol-d6-2, a deuterated analog of the novel intravenous anesthetic, Cipepofol. This document outlines its chemical structure, physicochemical properties, and mechanism of action, with a focus on providing practical information for research and development.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Cipepofol, a short-acting general anesthetic.[1] The deuteration is intended to modify the drug's pharmacokinetic profile, potentially affecting its metabolism and clearance.[2] While the precise location of the six deuterium atoms in this compound (CAS No. 2677052-87-6) is not consistently reported across public domains, the most plausible structure based on synthetic feasibility involves deuteration of the isopropyl group, a common site for metabolic oxidation in related phenol anesthetics.[3]

It is important to distinguish this compound from other deuterated Cipepofol variants. For instance, PubChem lists a "Cipepofol-d6" (CAS No. 2677052-88-7) with a different deuteration pattern, identified by the IUPAC name 2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol.[4] For the purpose of this guide, we will focus on the this compound associated with CAS number 2677052-87-6.

Physicochemical Data

The key quantitative data for Cipepofol and its deuterated analog are summarized in the table below for easy comparison.

| Property | Cipepofol (HSK3486) | This compound |

| CAS Number | 1637741-58-2 | 2677052-87-6[5] |

| Molecular Formula | C₁₄H₂₀O | C₁₄H₁₄D₆O[5] |

| Molecular Weight | 204.31 g/mol | 210.34 g/mol [5] |

| IUPAC Name | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol[6] | 2-[(1R)-1-cyclopropylethyl]-6-(propan-2-yl-d6)phenol (inferred) |

| Synonyms | Ciprofol, HSK3486[6] | Ciprofol-d6-2, HSK3486-d6-2[1] |

Mechanism of Action: GABA-A Receptor Modulation

Cipepofol, like its parent compound propofol, exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[6][7] GABA is the principal inhibitory neurotransmitter in the central nervous system.[7]

The binding of Cipepofol to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[7][8] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in a generalized depression of neuronal activity.[7] Cipepofol is reported to have a higher affinity for the GABA-A receptor than propofol, which may contribute to its greater potency.[9]

Figure 1. Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

The use of deuterated compounds often involves specialized analytical techniques to track their metabolic fate and distribution. Below are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of this compound in human liver microsomes, a common in vitro model for drug metabolism.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding this compound and the NADPH regenerating system to the HLM solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Stimulated Raman Scattering (SRS) Microscopy for Cellular Imaging

This protocol, adapted from methods used for deuterated propofol, allows for the visualization of this compound in living cells.[10]

Materials:

-

This compound

-

Cultured neuronal cells (e.g., primary hippocampal neurons)

-

Cell culture medium

-

DMSO

-

Stimulated Raman Scattering (SRS) microscope

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Culture neuronal cells on glass-bottom dishes suitable for microscopy.

-

Dilute the this compound stock solution in the cell culture medium to the desired final concentration.

-

Incubate the cells with the this compound containing medium for a specified period.

-

Mount the dish on the SRS microscope stage.

-

Tune the SRS microscope to the carbon-deuterium (C-D) bond vibration frequency to specifically image the deuterated compound.

-

Acquire images to observe the subcellular distribution of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

Figure 2. A generalized experimental workflow for this compound.

Conclusion

This compound represents a valuable tool for investigating the pharmacokinetics and metabolism of Cipepofol. Its use in conjunction with advanced analytical techniques can provide crucial insights for drug development and optimization. Further studies are warranted to fully elucidate the impact of deuteration on its clinical and pharmacological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isotopic effect study of propofol deuteration on the metabolism, activity, and toxicity of the anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cipepofol-d6 | C14H20O | CID 169450753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 2677052-87-6 | MCE [medchemexpress.cn]

- 6. Cipepofol - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Propofol? [synapse.patsnap.com]

- 8. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to image deuterated propofol in living rat neurons using multimodal stimulated Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Cipepofol-d6-2

Disclaimer: The following technical guide details a proposed methodology for the synthesis and purification of Cipepofol-d6-2. As of the date of this document, specific, publicly available, detailed experimental protocols for this deuterated compound are scarce. Therefore, the subsequent procedures are constructed based on established principles of organic chemistry, analogous reactions for similar phenolic compounds, and general methods for isotopic labeling. This guide is intended for informational purposes for research and development professionals and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Introduction

Cipepofol, also known as HSK3486, is a novel, short-acting intravenous general anesthetic. It is a structural analog of propofol and acts as a positive allosteric modulator of the GABA-A receptor. Deuterated analogs of pharmaceutical compounds are of significant interest in drug development. The replacement of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life and a modified metabolic pathway.[1] this compound, a deuterated variant of Cipepofol, is therefore a compound of interest for researchers studying its metabolic fate, pharmacokinetic properties, and potential therapeutic advantages. This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for this compound.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound, with the IUPAC name 2-[(1R)-1-cyclopropylethyl]-6-(propan-2-yl-d6)phenol, involves a multi-step approach. The strategy focuses on the initial preparation of a deuterated phenol intermediate, followed by the introduction of the chiral cyclopropylethyl side chain.

Experimental Protocols: Synthesis

Step 1: Synthesis of 2-(Isopropyl-d6)phenol (3)

This step involves the Friedel-Crafts alkylation of phenol (1) with deuterated isopropanol (isopropanol-d6, where the two methyl groups are deuterated) (2) in the presence of a Lewis acid catalyst.

-

Materials: Phenol (1), Isopropanol-d6 ((CD₃)₂CHOH) (2), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of phenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Slowly add a solution of isopropanol-d6 (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Isopropyl-d6)phenol (3).

-

Step 2: Synthesis of (R)-1-cyclopropylethan-1-ol (5)

This step involves the asymmetric reduction of cyclopropyl methyl ketone (4) to produce the chiral alcohol.

-

Materials: Cyclopropyl methyl ketone (4), (+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Cl), Tetrahydrofuran (THF), Diethyl ether, 1M Sodium Hydroxide (NaOH).

-

Procedure:

-

To a solution of (+)-DIP-Cl (1.2 eq) in anhydrous THF at -25 °C under an inert atmosphere, add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -25 °C for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of diethyl ether followed by 1M NaOH.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-1-cyclopropylethan-1-ol (5).

-

Step 3: Synthesis of (R)-1-(1-chloroethyl)cyclopropane (6)

The chiral alcohol is converted to the corresponding chloride, which will act as the alkylating agent in the subsequent step.

-

Materials: (R)-1-cyclopropylethan-1-ol (5), Thionyl chloride (SOCl₂), Pyridine, Anhydrous Diethyl Ether.

-

Procedure:

-

To a solution of (R)-1-cyclopropylethan-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C, add pyridine (1.2 eq).

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

-

Carefully wash the filtrate with ice-cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and use the resulting solution of (R)-1-(1-chloroethyl)cyclopropane (6) directly in the next step.

-

Step 4: Synthesis of this compound (7)

This final step involves the Friedel-Crafts alkylation of the deuterated phenol intermediate with the chiral alkyl chloride.

-

Materials: 2-(Isopropyl-d6)phenol (3), Solution of (R)-1-(1-chloroethyl)cyclopropane (6) in diethyl ether, Anhydrous Iron(III) Chloride (FeCl₃), Anhydrous Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 2-(Isopropyl-d6)phenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous FeCl₃ (1.2 eq) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the ethereal solution of (R)-1-(1-chloroethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by TLC, HPLC, or LC-MS.

-

Upon completion, quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound (7).

-

Data Presentation: Synthesis

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Typical Purity (%) (Crude) |

| 1 | Friedel-Crafts Alkylation | Phenol (1) | Isopropanol-d6 (2), AlCl₃ | 2-(Isopropyl-d6)phenol (3) | 65-75 | ~90 |

| 2 | Asymmetric Reduction | Cyclopropyl methyl ketone (4) | (+)-DIP-Cl | (R)-1-cyclopropylethan-1-ol (5) | 85-95 | >98 (ee) |

| 3 | Chlorination | (R)-1-cyclopropylethan-1-ol (5) | SOCl₂, Pyridine | (R)-1-(1-chloroethyl)cyclopropane (6) | 90-95 | Used in situ |

| 4 | Friedel-Crafts Alkylation | 2-(Isopropyl-d6)phenol (3) | (R)-1-(1-chloroethyl)cyclopropane (6), FeCl₃ | This compound (7) | 40-50 | ~85 |

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, regioisomers, and other byproducts. A two-step purification process involving column chromatography followed by crystallization is proposed.

Experimental Protocols: Purification

Step 1: Column Chromatography

-

Materials: Crude this compound, Silica gel (230-400 mesh), Hexane, Ethyl acetate.

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Load the dry, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to obtain the purified this compound as an oil.

-

Step 2: Crystallization

-

Materials: Purified this compound oil, Heptane.

-

Procedure:

-

Dissolve the purified this compound oil in a minimal amount of heptane at an elevated temperature (e.g., 40-50 °C).

-

Slowly cool the solution to room temperature.

-

Further cool the solution in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold heptane.

-

Dry the crystals under vacuum to obtain pure, crystalline this compound.

-

Data Presentation: Purification

| Step | Method | Stationary Phase / Solvent | Eluent / Conditions | Recovery Yield (%) | Final Purity (%) |

| 1 | Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient | 80-90 | >98 |

| 2 | Crystallization | - | Heptane, slow cooling | 90-95 | >99.5 |

Visualizations

Caption: Proposed synthetic pathway for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cipepofol-d6-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipepofol, a novel short-acting intravenous anesthetic, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. Its deuterated analogue, Cipepofol-d6-2, is of significant interest for its potential to exhibit an altered pharmacokinetic profile, a common characteristic of deuterated compounds that can lead to improved therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its closely related isotopologue, Cipepofol-d6. Due to the limited publicly available data specifically for "this compound," this document primarily leverages information on "Cipepofol-d6" and provides generalized experimental protocols for the characterization of such deuterated compounds. This guide aims to serve as a valuable resource for researchers and professionals involved in the development and study of novel anesthetic agents.

Introduction

Cipepofol is a structural analogue of propofol, characterized by the substitution of an isopropyl group with a cyclopropylethyl moiety. This modification results in a higher affinity for the GABAa receptor, leading to increased potency.[1] The introduction of deuterium at specific molecular positions, creating this compound, is a strategic approach in drug design aimed at influencing the drug's metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved overall safety and efficacy profile.[2]

This guide summarizes the available physicochemical data for this compound and Cipepofol-d6, outlines relevant experimental methodologies for their analysis, and illustrates the pertinent biological pathway.

Physicochemical Properties

The quantitative data available for this compound, Cipepofol-d6, and the parent compound Cipepofol are summarized in the tables below. It is important to note that "this compound" is likely a product-specific identifier, and the broader chemical literature more commonly refers to "Cipepofol-d6." Two distinct CAS numbers have been identified for deuterated Cipepofol, suggesting the existence of different deuteration patterns.

Table 1: General and Chemical Information

| Property | This compound | Cipepofol-d6 | Cipepofol (non-deuterated) |

| Synonyms | Ciprofol-d6-2, HSK3486-d6-2[3] | Ciprofol-d6, HSK3486-d6[2] | Ciprofol, HSK3486[4] |

| CAS Number | 2677052-87-6[5][6] | 2677052-88-7[2][7] | 1637741-58-2[4] |

| Molecular Formula | C₁₄H₁₄D₆O[2] | C₁₄H₁₄D₆O[2] | C₁₄H₂₀O[4] |

| IUPAC Name | Not definitively available | 2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol[4] | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol[4] |

Table 2: Physical and Chemical Data

| Property | Cipepofol-d6 | Cipepofol (non-deuterated) |

| Molecular Weight | 210.34 g/mol [4] | 204.31 g/mol [4] |

| Exact Mass | 210.189075733 Da[4] | 204.151415257 Da[4] |

| XLogP3 | 4.4[4] | 4.4[4] |

| Hydrogen Bond Donor Count | 1[4] | 1[4] |

| Hydrogen Bond Acceptor Count | 1[4] | 1[4] |

| Rotatable Bond Count | 3[4] | 3[4] |

| Topological Polar Surface Area | 20.2 Ų[4] | 20.2 Ų[4] |

Experimental Protocols

Synthesis of Deuterated Analogues

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound or its precursors.[8][9][10]

A plausible synthetic approach for Cipepofol-d6 would involve a multi-step synthesis starting from deuterated precursors. For instance, the synthesis could be adapted from known routes for Cipepofol, incorporating deuterated isopropyl and cyclopropylethyl synthons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the identity and determining the extent and position of deuteration in a molecule.

3.2.1. Sample Preparation

-

Dissolve 5-25 mg of the deuterated compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).[11][12]

-

Filter the solution to remove any particulate matter.[11]

-

Transfer the solution to a clean NMR tube to the appropriate depth (typically 4-5 cm).[11]

-

Add an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing if required.[12]

3.2.2. Data Acquisition

-

¹H NMR: Will show the absence of signals at the positions of deuteration. The integration of remaining proton signals can be used to confirm the degree of deuteration.

-

²H (Deuterium) NMR: Directly observes the deuterium nuclei, providing signals at the chemical shifts corresponding to the deuterated positions. This is a powerful tool for confirming the locations of the deuterium labels.

-

¹³C NMR: Will show altered splitting patterns for carbons attached to deuterium (C-D couplings are smaller than C-H couplings).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and isotopic enrichment of the deuterated compound.

3.3.1. Sample Preparation

-

Prepare a dilute solution of the sample in a solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for electrospray ionization - ESI).

-

For complex matrices (e.g., biological samples), an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analyte.

3.3.2. Data Acquisition

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the confirmation of the elemental composition and the number of deuterium atoms.

-

Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern of the deuterated compound will differ from the non-deuterated analogue, which can help to pinpoint the location of the deuterium labels.

A generalized workflow for the analysis of a deuterated compound is presented below.

Mandatory Visualizations

Signaling Pathway

Cipepofol acts as a positive allosteric modulator of the GABAa receptor.[2] The binding of Cipepofol to an allosteric site on the receptor enhances the effect of the endogenous ligand, GABA.[13][14] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission.[14]

Caption: this compound's mechanism of action via GABAa receptor modulation.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a deuterated compound like this compound.

Caption: General workflow for the characterization of this compound.

Conclusion

This compound represents a potentially valuable molecule in the field of anesthesiology. While specific data for this particular isotopologue is sparse, the available information on Cipepofol-d6 provides a solid foundation for its physicochemical properties. The primary mechanism of action is understood to be consistent with its non-deuterated parent, Cipepofol, involving the positive allosteric modulation of the GABAa receptor. The experimental protocols outlined in this guide, though generalized, provide a robust framework for the synthesis, purification, and comprehensive characterization of this compound and other deuterated analogues. Further research is warranted to fully elucidate the specific deuteration pattern of this compound and to conduct detailed studies on its pharmacokinetics, pharmacodynamics, and safety profile to realize its full therapeutic potential.

References

- 1. studymind.co.uk [studymind.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Ciprofol-d6-2) | 稳定同位素 | MCE [medchemexpress.cn]

- 4. Cipepofol-d6 | C14H20O | CID 169450753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 2677052-87-6 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cipepofol-d6 (Ciprofol-d6) | 稳定同位素 | MCE [medchemexpress.cn]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

A Technical Guide to the Mechanism of Action of Cipepofol on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its crucial role in neuronal inhibition makes it a primary target for a wide array of therapeutic agents, including sedatives, anxiolytics, and general anesthetics. Cipepofol (also known as ciprofol) is a novel, short-acting intravenous general anesthetic that functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[3][4] Structurally related to propofol, Cipepofol exhibits a significantly higher potency, estimated to be four to six times greater than its predecessor.[3][4]

This technical guide provides an in-depth examination of the mechanism of action of Cipepofol on GABA-A receptors, drawing upon the extensive research conducted on its analog, propofol, to elucidate its molecular interactions and functional consequences.

A Note on Cipepofol-d6-2: The subject of this guide is this compound. In pharmacology and drug development, deuterated analogs (where hydrogen atoms are replaced by deuterium) are often synthesized for use in metabolic studies (to track the drug's fate in the body) or as internal standards for analytical quantification due to their distinct mass. It is a standard assumption that such isotopic labeling does not alter the fundamental pharmacodynamic mechanism of action. Therefore, the mechanism described herein for Cipepofol is considered identical to that of this compound.

The GABA-A Receptor: Structure and Function

GABA-A receptors are pentameric transmembrane proteins that form a central chloride (Cl⁻) ion pore.[5] The most common receptor composition in the adult brain consists of two α, two β, and one γ subunit.[5] The endogenous ligand, GABA, binds at the interface between the α and β subunits.[1] This binding event triggers a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron, which hyperpolarizes the cell membrane and reduces the likelihood of an action potential, resulting in neuronal inhibition.[1][2]

Caption: Basic function of the GABA-A receptor.

Core Mechanism of Action: Positive Allosteric Modulation

Cipepofol, like propofol, does not compete with GABA for its binding sites. Instead, it acts as a positive allosteric modulator (PAM), binding to distinct sites on the receptor complex.[1][6] This allosteric binding enhances the receptor's response to GABA, effectively potentiating the natural inhibitory signal.[1]

The primary effects of Cipepofol at the molecular level are twofold, exhibiting a concentration-dependent dual mechanism of action that is well-characterized for propofol:

-

Potentiation of GABA-ergic Currents (at low concentrations): At clinically relevant sedative concentrations, Cipepofol significantly increases the efficacy of GABA. It achieves this by increasing the duration of channel opening events, which allows more chloride ions to enter the neuron for a given GABA binding event.[7] This potentiation of GABA-mediated currents is a hallmark of its anesthetic action and does not require specific receptor subunits.[8]

-

Direct Activation (at high concentrations): At higher concentrations, Cipepofol can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[8][9][10] This direct gating action contributes to the profound CNS depression seen at anesthetic induction doses. This effect is dependent on the presence of the β subunit.[8]

Molecular Binding Sites

While the precise binding sites for Cipepofol are still under investigation, extensive studies on propofol using photoaffinity labeling and site-directed mutagenesis have identified several key locations within the transmembrane domains (TMDs) of the GABA-A receptor. Cipepofol is presumed to bind to these same pockets.

-

Intersubunit Interfaces: The primary binding sites are located in crevices at the interfaces between subunits, specifically the β(+)/α(−) interfaces within the TMD.[11][12]

-

Key Residues: Modeling and experimental data for Cipepofol suggest a crucial interaction involving hydrophobic packing within this pocket. A hydrogen bond is believed to form between the hydroxyl group on the Cipepofol molecule and the side chain of an isoleucine residue at position 228 (Ile228) of the α1 subunit.[4] For propofol, residues such as β-M286, β-M227, and α-I239 have been identified as critical for binding and function.[12][13]

Caption: Allosteric modulation of the GABA-A receptor by Cipepofol.

Quantitative Data on Receptor Modulation

Direct quantitative data for Cipepofol's binding affinity (Kd) and potency (EC50) are emerging from clinical trials. However, a wealth of data exists for its parent compound, propofol, which provides a valuable benchmark for understanding its functional activity. Cipepofol is reported to be 4-6 times more potent than propofol.[3][4]

| Parameter | Compound | Value | Receptor/System | Experimental Condition | Reference |

| Potency (Relative) | Cipepofol | ~4-6x higher than Propofol | GABA-A Receptors | General Anesthetic Efficacy | [3][4] |

| Direct Activation (EC50) | Propofol | 61 µM | Murine Hippocampal Neurons | Whole-cell voltage-clamp | [7] |

| GABA Potentiation | Propofol | 0.5 µM | α1β2γ2L Receptors | Two-electrode voltage clamp | [9] |

| Direct Activation | Propofol | 20-fold higher than potentiating concentration | α1β2γ2L Receptors | Two-electrode voltage clamp | [9] |

| Dissociation Constant (Kd) | Propofol | 1.2 x 10⁻⁵ M (12 µM) | Rat Hippocampal Neurons | Direct current activation | [10] |

Key Experimental Protocols

The mechanism of action of GABA-A receptor modulators is investigated using a variety of electrophysiological and biochemical techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a robust system for studying the properties of specific ion channel subtypes.

-

Objective: To characterize the effect of Cipepofol on specific, known combinations of GABA-A receptor subunits (e.g., α1β2γ2).

-

Methodology:

-

cRNA Injection: Synthesize cRNA for the desired α, β, and γ subunits. Inject a precise ratio (e.g., 1:1:5) of the cRNAs into Xenopus laevis oocytes.[14]

-

Incubation: Incubate the oocytes for 1-3 days to allow for receptor expression and insertion into the cell membrane.[14]

-

Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).[14]

-

Drug Application: Perfuse the oocyte with a baseline solution, followed by solutions containing GABA, Cipepofol, or a combination of both. A gravity-fed perfusion system with manual or automated switching is used.[14]

-

Data Acquisition: Record the resulting chloride currents using an amplifier and digitizer. Analyze the data to determine EC50 values for GABA potentiation and direct channel activation.[14]

-

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of cipepofol on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and electrophysiologic evidence that propofol enhances GABAergic transmission in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actions of the general anesthetic propofol on recombinant human GABAA receptors: influence of receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling and Stability of Cipepofol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations for the synthesis, isotopic labeling, and stability assessment of Cipepofol-d6. Given the limited publicly available data on this specific isotopologue, this document outlines a robust framework based on established principles of stable isotope labeling, drug stability testing, and the known pharmacology of Cipepofol.

Introduction to Cipepofol and the Rationale for Isotopic Labeling

Cipepofol (also known as Ciprofol) is a novel, short-acting intravenous anesthetic agent.[1] It is a γ-aminobutyric acid A (GABA-A) receptor agonist, exhibiting a pharmacological profile similar to propofol but with potential advantages, including improved hemodynamic stability and reduced injection pain.[1][2][3] Structurally, Cipepofol is a derivative of propofol with the addition of a cyclopropyl group.[4]

The synthesis of deuterated analogs, such as Cipepofol-d6, is a critical step in drug development. Stable isotope-labeled (SIL) compounds are invaluable tools for a variety of applications.[5][6] Most commonly, deuterated compounds serve as ideal internal standards for quantitative bioanalytical assays using mass spectrometry.[7] The mass shift introduced by the deuterium atoms allows for the precise differentiation of the analyte from the internal standard, leading to highly accurate and precise measurements of drug concentrations in biological matrices.[8] Furthermore, SIL compounds are instrumental in pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles without the use of radioactive isotopes.[9][10]

This guide will detail a proposed strategy for the isotopic labeling of Cipepofol, a comprehensive stability testing program to ensure the integrity of the labeled compound, and the analytical methodologies required for its characterization.

Proposed Isotopic Labeling Strategy for Cipepofol-d6

The synthesis of Cipepofol-d6 would involve the introduction of six deuterium atoms into the Cipepofol molecule. A common strategy for achieving this is to use a deuterated starting material. A plausible synthetic approach would involve the use of deuterated acetone (acetone-d6) as a key building block to introduce the two deuterated isopropyl groups onto the phenol ring.

A generalized workflow for such a synthesis is outlined below. This process would begin with the appropriate starting materials and progress through several chemical transformations to yield the final deuterated product. Each step would require careful optimization and characterization to ensure high isotopic purity and chemical yield.

Stability Testing Program for Cipepofol-d6

A comprehensive stability testing program is essential to ensure that Cipepofol-d6 maintains its chemical and isotopic integrity under various storage and handling conditions.[11][12] This program should include both long-term stability studies and forced degradation studies to identify potential degradation pathways and products.[13][14]

Experimental Protocols

3.1.1. Long-Term Stability Study

-

Objective: To evaluate the stability of Cipepofol-d6 under recommended storage conditions over an extended period.

-

Methodology:

-

Store aliquots of Cipepofol-d6 (in a suitable solvent, e.g., acetonitrile or methanol) in amber glass vials at specified temperatures and humidity conditions (e.g., -20°C, 4°C, and 25°C/60% RH).

-

At predetermined time points (e.g., 0, 3, 6, 12, 18, and 24 months), remove samples for analysis.[12]

-

Analyze the samples for appearance, purity (using a stability-indicating HPLC-UV method), and concentration.

-

Isotopic stability should be confirmed by LC-MS/MS to ensure no back-exchange of deuterium atoms has occurred.

-

3.1.2. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.[15][16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

-

Acid Hydrolysis:

-

Dissolve Cipepofol-d6 in a suitable solvent and add 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution and dilute for analysis.

-

-

Base Hydrolysis:

-

Dissolve Cipepofol-d6 in a suitable solvent and add 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature for a defined period (e.g., 8 hours).

-

Neutralize the solution and dilute for analysis.

-

-

Oxidative Degradation:

-

Dissolve Cipepofol-d6 in a suitable solvent and add 3% hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period (e.g., 24 hours).

-

Quench the reaction if necessary and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of Cipepofol-d6 in a chemically inert, transparent container to a light source with a specified output (e.g., ICH option 1: UV and white light).[16]

-

Simultaneously, keep a control sample protected from light.

-

Analyze both samples after a defined exposure period.

-

-

Thermal Degradation:

-

Store solid Cipepofol-d6 and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Analyze the samples for degradation products.

-

References

- 1. documentsdelivered.com [documentsdelivered.com]

- 2. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemodynamic Impact of Cipepofol vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

- 11. stabilityhub.com [stabilityhub.com]

- 12. japsonline.com [japsonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. veeprho.com [veeprho.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ajpsonline.com [ajpsonline.com]

Cipepofol-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cipepofol-d6, a deuterated analog of the novel intravenous anesthetic Cipepofol. This document consolidates key chemical data, detailed experimental protocols, and an exploration of its mechanistic pathways, designed to support research and development in anesthesiology and pharmacology.

Core Data Presentation

Quantitative data for Cipepofol-d6 and its parent compound, Cipepofol, are summarized in the table below for direct comparison.

| Property | Cipepofol-d6 | Cipepofol (unlabeled) |

| CAS Number | 2677052-88-7 | 1637741-58-2 |

| Molecular Formula | C₁₄H₁₄D₆O | C₁₄H₂₀O |

| Molecular Weight | 210.34 g/mol [1][2] | 204.31 g/mol |

Experimental Protocols

Synthesis of Cipepofol and General Deuteration Strategy

A general strategy for the introduction of deuterium atoms could involve the use of deuterated reagents at appropriate steps of the synthesis. For example, deuterated alkylating agents could be used, or a hydrogen-deuterium exchange reaction could be performed on the final Cipepofol molecule or a late-stage intermediate. One common method for deuteration involves using a deuterium source like D₂O in the presence of a catalyst, such as palladium on carbon.

A potential workflow for the synthesis is outlined below.

A potential synthetic workflow for Cipepofol-d6.

GABA-A Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GABA-A receptors and can be used to assess the binding affinity of Cipepofol-d6.[1][2][3]

1. Membrane Preparation:

-

Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose, pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store at -80°C.

2. Binding Assay:

-

Thaw the prepared membranes and wash them twice with the binding buffer.

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

-

For determining non-specific binding, add a high concentration of a known GABA-A agonist (e.g., 10 mM GABA).

-

Add the radioligand (e.g., [³H]muscimol at a concentration of 5 nM).

-

Add varying concentrations of Cipepofol-d6 to compete with the radioligand.

-

Incubate the plate at 4°C for 45 minutes.

3. Termination and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

In Vitro Metabolism Study Using Liver Microsomes

This protocol outlines a general procedure to evaluate the metabolic stability of Cipepofol-d6 using liver microsomes.[4][5][6][7][8]

1. Incubation:

-

In a 96-well plate, incubate Cipepofol-d6 (e.g., at 1 µM) with liver microsomes (e.g., from human or rat, at 0.5 mg/mL protein concentration).

-

The incubation mixture should contain a buffer (e.g., phosphate buffer, pH 7.4) and cofactors necessary for metabolic reactions, such as an NADPH-regenerating system.

-

A control incubation without the NADPH-regenerating system should be included.

-

Incubate at 37°C for a defined period (e.g., 60 minutes), with samples taken at various time points (e.g., 0, 10, 20, 30, 60 minutes).

2. Sample Processing:

-

Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

3. Analysis:

-

Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of Cipepofol-d6.

-

The metabolic stability can be expressed as the percentage of the parent compound remaining over time, and the in vitro half-life (t₁/₂) can be calculated.

Signaling Pathways

Cipepofol, like its structural analog Propofol, is a positive allosteric modulator of the GABA-A receptor.[9] Additionally, studies on Propofol suggest that it can influence other signaling pathways, including those involving Protein Kinase C (PKC) and endothelial Nitric Oxide Synthase (eNOS), which may contribute to its broader physiological effects.[10][11][12]

GABA-A Receptor Modulation

The primary mechanism of action for Cipepofol is the potentiation of GABAergic neurotransmission.

Cipepofol's modulation of the GABA-A receptor.

Potential PKC and eNOS Signaling Pathway

Based on studies with Propofol, Cipepofol may also influence pathways leading to vasodilation.

Potential influence of Cipepofol on PKC/eNOS signaling.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 5. pharmaron.com [pharmaron.com]

- 6. In Vitro Drug Metabolism Using Liver Microsomes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Translocation of protein kinase C isoforms is involved in propofol-induced endothelial nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propofol induces endothelial nitric oxide synthase phosphorylation and activation in human umbilical vein endothelial cells by inhibiting protein kinase C delta expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene-gene interactions in the protein kinase C/endothelial nitric oxide synthase axis impact the hypotensive effects of propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Cipepofol-d6-2 in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cipepofol-d6-2, a deuterated analog of the novel intravenous anesthetic Cipepofol. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in utilizing this compound for research purposes. It includes information on commercial suppliers, key chemical properties, and its mechanism of action. Furthermore, this guide presents adaptable experimental protocols and visual representations of the relevant biological pathways to facilitate its application in a laboratory setting.

Commercial Suppliers

This compound is a specialized chemical for research and development. The following table summarizes the currently identified commercial suppliers. Researchers are advised to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

| Supplier | Product Name | Catalog Number | Purity | Formulation | Notes |

| MedChemExpress | This compound | HY-116152S-S | >98% | Solid | Deuterium-labeled Cipepofol. For research use only.[1] |

| Cayman Chemical | Cipepofol | 40951 | ≥98% | A neat liquid | Non-deuterated form. Useful as a reference standard.[2] |

Chemical Properties of Cipepofol and its Deuterated Analog

Cipepofol, also known as Ciprofol or HSK3486, is a novel 2,6-disubstituted phenol derivative and a structural analog of propofol.[3] The deuterated version, this compound, is chemically identical to Cipepofol, with the exception that six hydrogen atoms have been replaced by deuterium. This isotopic labeling is particularly useful for pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the compound in biological matrices using mass spectrometry.

| Property | Cipepofol | This compound |

| Molecular Formula | C₁₄H₂₀O | C₁₄H₁₄D₆O |

| Molecular Weight | 204.31 g/mol | Approx. 210.35 g/mol |

| CAS Number | 1637741-58-2 | Not available |

| Synonyms | Ciprofol, HSK3486 | Ciprofol-d6-2, HSK3486-d6-2 |

| Solubility | Soluble in DMSO and Ethanol[2] | Expected to have similar solubility |

Mechanism of Action: GABA-A Receptor Modulation

Cipepofol exerts its sedative and anesthetic effects primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Upon binding of GABA, the receptor's intrinsic chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

Cipepofol enhances the effect of GABA by increasing the chloride current mediated by the GABA-A receptor. This potentiation of GABAergic neurotransmission is the fundamental mechanism underlying its sedative and anesthetic properties.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of Cipepofol.

GABA-A Receptor Signaling Pathway modulated by this compound.

Experimental Protocols

Specific experimental protocols for this compound are not widely published. However, given its structural and functional similarity to propofol, established protocols for propofol can be adapted for in vitro and in vivo studies with this compound. The following are representative methodologies that can serve as a starting point for researchers.

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol is designed to assess the modulatory effects of this compound on GABA-A receptor currents in cultured neurons or cell lines expressing GABA-A receptors.

Objective: To measure the potentiation of GABA-evoked currents by this compound.

Materials:

-

Cultured hippocampal neurons or HEK293 cells stably expressing GABA-A receptor subunits.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2).

-

GABA stock solution.

-

This compound stock solution (dissolved in DMSO, final DMSO concentration <0.1%).

-

Patch-clamp rig with amplifier and data acquisition system.

Methodology:

-

Prepare cells for whole-cell patch-clamp recording.

-

Establish a stable whole-cell recording with a gigaohm seal.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current in the presence of this compound.

-

Wash out the drug and ensure the current returns to baseline.

-

Analyze the data to determine the EC₅₀ for potentiation by this compound.

Radioligand Binding Assay

This assay can be used to determine the binding affinity of this compound to the GABA-A receptor complex.

Objective: To measure the displacement of a known radioligand from the GABA-A receptor by this compound.

Materials:

-

Rat brain cortical membranes.

-

[³H]muscimol (for the GABA binding site) or [³⁵S]TBPS (for the channel site).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Increasing concentrations of this compound.

-

Scintillation vials and cocktail.

-

Filtration apparatus.

Methodology:

-

Incubate brain membranes with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data to calculate the IC₅₀ of this compound for displacing the radioligand.

In Vivo Assessment of Sedative Effects in Mice

This protocol is designed to evaluate the sedative properties of this compound in a preclinical model.

Objective: To determine the dose-dependent sedative effect of this compound by measuring the loss of righting reflex (LORR).

Materials:

-

Male CD-1 mice (or other appropriate strain).

-

This compound formulated for intravenous injection.

-

Vehicle control (e.g., lipid emulsion).

-

Syringes and needles for tail vein injection.

Methodology:

-

Acclimate mice to the experimental room.

-

Administer different doses of this compound or vehicle via tail vein injection.

-

Immediately after injection, place the mouse on its back.

-

The loss of righting reflex is defined as the inability of the mouse to right itself within a specified time (e.g., 30 seconds).

-

Record the duration of LORR for each mouse.

-

Analyze the dose-response relationship to determine the ED₅₀ for LORR.

Experimental Workflow for In Vivo Sedative Effect Assessment

The following diagram outlines the workflow for the in vivo assessment of this compound's sedative effects.

Workflow for in vivo assessment of sedative effects.

Conclusion

This compound is a valuable tool for researchers investigating the pharmacology of novel anesthetics and the function of the GABA-A receptor. Its deuterated nature makes it particularly suited for pharmacokinetic and metabolic studies. This guide provides a foundational resource for sourcing this compound and designing experiments to explore its properties. As research in this area progresses, it is anticipated that more specific protocols and applications for this compound will become available.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Cipepofol and Cipepofol-d6-2

Abstract

Cipepofol (also known as HSK3486) is a novel, short-acting intravenous general anesthetic, structurally related to propofol.[1] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting 4 to 6 times the potency of propofol.[1] Cipepofol-d6-2 is a deuterated isotopologue of Cipepofol. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, is a common strategy in drug development to alter pharmacokinetic properties.[2][3] This guide elucidates the core structural differences between Cipepofol and this compound, explores the established mechanism of action of Cipepofol, discusses the theoretical implications of deuteration based on the kinetic isotope effect, and details relevant experimental protocols where such molecules are employed. While direct comparative studies on this compound are not available in public literature, this document provides a foundational understanding based on established principles of medicinal chemistry and pharmacology.

Core Structural Differences

The fundamental difference between Cipepofol and this compound lies in the isotopic substitution of six hydrogen atoms with deuterium atoms. Cipepofol's chemical formula is C₁₄H₂₀O.[4] The designation "-d6" in this compound indicates the presence of six deuterium atoms.

Based on common metabolic pathways for alkylphenol compounds, the isopropyl group is a likely site for oxidative metabolism. Therefore, the most probable structure for this compound involves the deuteration of the two methyl groups of the isopropyl moiety, creating a C(CD₃)₂ group. This substitution is intended to increase the metabolic stability of the molecule.

Figure 1: Side-by-side comparison of Cipepofol and the probable structure of this compound.

Table 1: Chemical Compound Identifiers

| Property | Cipepofol | This compound |

|---|---|---|

| IUPAC Name | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol[4] | 2-[(1R)-1-cyclopropylethyl]-6-(perdeuteriopropan-2-yl)phenol (Probable) |

| Molecular Formula | C₁₄H₂₀O[4] | C₁₄H₁₄D₆O[5] |

| Molar Mass | 204.31 g/mol [4] | 210.34 g/mol [6] |

| CAS Number | 1637741-58-2[4] | 2677052-87-6[7] |

Mechanism of Action of Cipepofol

Cipepofol exerts its sedative and anesthetic effects primarily by potentiating the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8][9] The binding of Cipepofol to the GABA-A receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

The signaling pathway involves:

-

Binding: Cipepofol binds to a specific site on the GABA-A receptor, increasing its affinity for GABA.[8]

-

Channel Activation: This enhanced binding leads to more frequent and/or longer openings of the chloride ion channel.

-

Inhibition of Glutamate Release: The resulting hyperpolarization inhibits the release of excitatory neurotransmitters like glutamate.[8][10]

-

Downstream Signaling: Some evidence suggests a potential downstream pathway where reduced neuronal activity may inhibit adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) and reduced protein kinase A (PKA) activity, further contributing to the sedative effect.[8]

Figure 2: Simplified signaling pathway for Cipepofol's mechanism of action.

The Kinetic Isotope Effect and Pharmacokinetics

The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break. Metabolic reactions that involve the cleavage of a C-H bond, often catalyzed by cytochrome P450 (CYP) enzymes, can be slowed down when deuterium is substituted at that position.[3]

Cipepofol's metabolism primarily involves glucuronidation via UGT1A9, with oxidation and sulfation also contributing.[8][11] By replacing the hydrogens on the isopropyl group with deuterium, the rate of oxidative metabolism at this site is expected to decrease. This could theoretically lead to:

-

Longer Half-Life (t½): Reduced metabolic clearance would prolong the drug's presence in the body.

-

Increased Drug Exposure (AUC): A slower clearance rate would result in a higher Area Under the Curve.

-

Altered Metabolite Profile: A potential shift away from oxidative metabolites towards other metabolic pathways like glucuronidation.

It is crucial to note that no published data exists to confirm these effects for this compound. The primary application for such compounds is often as an internal standard in bioanalytical assays rather than as a therapeutic candidate.

Table 2: Pharmacokinetic Parameters of Cipepofol (Non-Deuterated) in Elderly Patients Data from a study involving continuous infusion in elderly patients undergoing elective gastrointestinal tumor resection.[12]

| Parameter | Value (Mean ± SD) | Unit |

|---|---|---|

| Maximum Plasma Concentration (Cmax) | 6.02 ± 2.13 | µg/mL |

| Time to Maximum Concentration (Tmax) | 0.18 ± 0.62 | min |

| Apparent Volume of Distribution (Vz) | 3.96 ± 0.84 | L/kg |

| Total Clearance (CL) | 0.83 ± 0.14 | L/h/kg |

| Half-life (t½) | 3.47 ± 1.85 | h |

| Area Under the Curve (AUC) | 5000 ± 900 | L·h/kg |

Experimental Protocols

Conceptual Synthesis of this compound

While a specific protocol for this compound is proprietary, a general approach would involve using a deuterated building block. A plausible method would be to use deuterated acetone (acetone-d6) to construct the perdeuterio-isopropyl group, which is then introduced into the phenol backbone through a series of organic reactions, such as a Friedel-Crafts alkylation or a Grignard reaction, followed by subsequent modifications to arrive at the final molecule.[13][14]

Bioanalytical Quantification via LC-MS/MS

Deuterated analogs like this compound are ideal internal standards for quantifying the parent drug in biological matrices (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate correction of any analyte loss during sample preparation and analysis.[12]

Detailed Methodology:

-

Sample Preparation:

-

Aliquots of plasma samples (e.g., 100 µL) are transferred to a microcentrifuge tube.

-

A precise amount of this compound solution (Internal Standard, IS) is spiked into each sample.

-

Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the proteins.

-

The supernatant containing Cipepofol and the IS is transferred for analysis.

-

-

Liquid Chromatography (LC):

-

The extract is injected into an HPLC system.

-

Separation is achieved on a C18 reverse-phase column using a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile).

-

-

Tandem Mass Spectrometry (MS/MS):

-

The column eluent is introduced into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

-

The instrument operates in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both Cipepofol and this compound.

-

The peak area ratio of the analyte to the internal standard is used to calculate the concentration of Cipepofol in the original sample by comparing it against a standard curve.

-

Figure 3: Typical experimental workflow for bioanalysis using LC-MS/MS with a deuterated internal standard.

References

- 1. Cipepofol - Wikipedia [en.wikipedia.org]

- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cipepofol | C14H20O | CID 86301664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cipepofol-d6 | C14H20O | CID 169450753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (Ciprofol-d6-2) | 稳定同位素 | MCE [medchemexpress.cn]

- 8. Frontiers | Pharmacological mechanism and clinical application of ciprofol [frontiersin.org]

- 9. Effects of cipepofol on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics, pharmacodynamics, and safety of ciprofol emulsion in Chinese subjects with normal or impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of ciprofol after continuous infusion in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unlocking the Potential of Deuterated Cipepofol: A Technical Guide for Researchers

A deep dive into the prospective research applications of deuterated Cipepofol, offering a roadmap for enhancing its therapeutic profile and exploring novel clinical utilities.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Cipepofol (HSK3486), a novel 2,6-disubstituted phenol derivative, has emerged as a potent and highly selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] As a short-acting intravenous anesthetic and sedative, it exhibits a rapid onset of action and a favorable safety profile compared to propofol, including reduced injection site pain and hemodynamic effects.[3][4] The strategic incorporation of a cyclopropyl group distinguishes Cipepofol from propofol, contributing to its increased potency.[3] This technical guide explores the potential research applications of deuterated Cipepofol, a next-generation approach to refining its pharmacokinetic and pharmacodynamic properties. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, we can potentially modulate its metabolic fate, leading to enhanced therapeutic efficacy and safety.

The primary metabolic pathways for Cipepofol involve glucuronidation and oxidation, with cytochrome P450 2B6 (CYP2B6) identified as a key enzyme in its oxidative metabolism.[5] The "soft spots" for metabolism are likely located on the isopropyl and cyclopropylethyl moieties of the molecule. Deuteration at these metabolically active sites could slow down the rate of metabolic clearance, a concept known as the kinetic isotope effect. This could translate to a longer duration of action, reduced formation of metabolites, and potentially a lower required dose, thereby improving its overall therapeutic index.

This document serves as a comprehensive resource for researchers, outlining the rationale, proposed research workflow, and detailed experimental protocols for investigating the potential of deuterated Cipepofol.

Proposed Research Workflow

A systematic approach is essential to unlock the full potential of deuterated Cipepofol. The following workflow outlines a logical progression from molecular design to clinical investigation.

Figure 1: Proposed research and development workflow for deuterated Cipepofol.

Identifying Metabolic Hotspots and Deuteration Strategy

Based on the known metabolism of propofol and the substrate preferences of CYP2B6, the most probable sites for oxidative metabolism on Cipepofol are the isopropyl and cyclopropylethyl groups.[1][6] Specifically, the tertiary carbon of the isopropyl group and the methine proton of the cyclopropylethyl group are likely candidates for hydroxylation. Oxidation of the cyclopropyl ring itself is also a possibility, although generally less favored due to higher C-H bond dissociation energies.[7]

Proposed Deuterated Analogues:

-

d1-Cipepofol (Isopropyl-deuterated): Deuteration at the tertiary carbon of the isopropyl group.

-

d1-Cipepofol (Cyclopropylethyl-deuterated): Deuteration at the methine position of the cyclopropylethyl group.

-

d7-Cipepofol (Perdeuterated Isopropyl): Perdeuteration of the isopropyl group.

-

d5-Cipepofol (Perdeuterated Cyclopropylethyl): Perdeuteration of the cyclopropylethyl group (excluding the cyclopropyl ring).

Quantitative Data Summary

The following tables summarize key quantitative data for Cipepofol from existing literature, which will serve as a baseline for comparison with deuterated analogues.

Table 1: Pharmacokinetic Parameters of Cipepofol

| Parameter | Value | Species | Reference |

| Potency vs. Propofol | 4-6 times more potent | In vitro/In vivo | [1] |

| Metabolism | Liver glucuronidation, Oxidation (CYP2B6) | Human | [1][5] |

| Excretion | Kidney | Human | [1] |

Table 2: Pharmacodynamic Properties of Cipepofol

| Parameter | Value | Condition | Reference |

| Sedation/Anesthesia Dose | 0.4 - 0.5 mg/kg | Equivalent to Propofol 2.0 mg/kg | [1] |

| Mechanism of Action | GABA-A Receptor Positive Allosteric Modulator | [2] |

Detailed Experimental Protocols

Synthesis of Deuterated Cipepofol Analogues

The synthesis of deuterated Cipepofol analogues will require specialized chemical synthesis strategies.

Protocol 1.1: General Strategy for Deuteration

-

Deuteration of the Isopropyl Group: This can be achieved by using deuterated isopropanol or other deuterated isopropyl precursors in the synthesis of the phenol starting material.

-

Deuteration of the Cyclopropylethyl Group: This will likely involve the use of deuterated cyclopropyl building blocks or deuterium gas in the presence of a suitable catalyst during the synthesis of the cyclopropylethyl side chain.[8][9]

In Vitro Evaluation

Protocol 2.1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of deuterated Cipepofol analogues compared to the parent compound.

Materials:

-

Human liver microsomes (pooled)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Cipepofol and deuterated analogues

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Method:

-

Pre-incubate human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add Cipepofol or a deuterated analogue (1 µM final concentration).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2.2: GABA-A Receptor Binding Assay

Objective: To determine if deuteration affects the binding affinity of Cipepofol to the GABA-A receptor.

Materials:

-

Rat brain cortical membranes (source of GABA-A receptors)

-

[³H]-Muscimol (radioligand)

-

Tris-HCl buffer (pH 7.4)

-

Cipepofol and deuterated analogues

-

GABA (for non-specific binding determination)

-

Scintillation counter

Method:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add the membrane preparation, [³H]-Muscimol (e.g., 2 nM), and varying concentrations of Cipepofol or deuterated analogues.

-

For non-specific binding, add a high concentration of GABA (e.g., 100 µM).

-

Incubate at 4°C for 60 minutes.

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki (inhibitory constant) for each compound.

Protocol 2.3: Electrophysiological Assessment of GABA-A Receptor Function

Objective: To evaluate the functional potentiation of GABA-A receptor currents by deuterated Cipepofol.

Method:

-

Utilize whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).[1][7]

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply GABA with varying concentrations of Cipepofol or its deuterated analogues.

-

Measure the potentiation of the GABA-evoked current.

-

Construct concentration-response curves and determine the EC50 for potentiation.

In Vivo Preclinical Studies

Protocol 3.1: Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of deuterated Cipepofol analogues with the parent compound in a rodent model.

Animal Model: Male Sprague-Dawley rats.

Method:

-

Administer Cipepofol or a deuterated analogue intravenously (e.g., 2 mg/kg).

-

Collect blood samples at various time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

-

Process blood samples to obtain plasma.

-

Analyze plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

-

Perform pharmacokinetic modeling to determine parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[][11][12]

Protocol 3.2: Pharmacodynamic Assessment in Rodents (Loss of Righting Reflex)

Objective: To assess the anesthetic/sedative potency and duration of action of deuterated Cipepofol analogues.

Animal Model: Male ICR mice.

Method:

-

Administer varying doses of Cipepofol or a deuterated analogue intravenously.

-

Immediately after injection, place the mouse on its back and measure the time to loss of the righting reflex (LORR) and the duration of LORR.

-

The righting reflex is considered lost if the mouse does not right itself within 10 seconds.

-

Determine the ED50 (the dose required to induce LORR in 50% of the animals) for each compound.

Clinical Development

Protocol 4.1: Phase I Clinical Trial Design

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the most promising deuterated Cipepofol analogue in healthy human volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[8]

Endpoints:

-

Safety: Incidence of adverse events, changes in vital signs, ECG, and laboratory parameters.

-

Pharmacokinetics: Plasma concentration-time profiles, Cmax, Tmax, AUC, CL, Vd, and t½.

-

Pharmacodynamics: Sedation scores (e.g., Modified Observer's Assessment of Alertness/Sedation scale), Bispectral Index (BIS) monitoring.[13]

Signaling Pathway and Experimental Logic

The primary mechanism of action of Cipepofol and its deuterated analogues is the potentiation of GABA-A receptor function. The following diagram illustrates this signaling pathway.

References

- 1. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effects in a triply degenerate cyclopropylethyl cation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]